![molecular formula C14H11N5 B14454878 2-Phenyl-4-[(E)-phenyldiazenyl]-2H-1,2,3-triazole CAS No. 74119-57-6](/img/structure/B14454878.png)
2-Phenyl-4-[(E)-phenyldiazenyl]-2H-1,2,3-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-4-[(E)-phenyldiazenyl]-2H-1,2,3-triazole is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a phenyl group and a phenyldiazenyl group attached to the triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4-[(E)-phenyldiazenyl]-2H-1,2,3-triazole typically involves the reaction of phenylhydrazine with phenylacetylene under specific conditions. The reaction is usually carried out in the presence of a catalyst such as copper(I) iodide and a base like potassium carbonate. The reaction mixture is heated to facilitate the formation of the triazole ring through a cycloaddition reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-Phenyl-4-[(E)-phenyldiazenyl]-2H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The phenyl and phenyldiazenyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyltriazole oxides, while reduction can produce phenyltriazole amines.
Aplicaciones Científicas De Investigación
2-Phenyl-4-[(E)-phenyldiazenyl]-2H-1,2,3-triazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as an anticancer or antimicrobial agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Phenyl-4-[(E)-phenyldiazenyl]-2H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenyl-1,2,3-triazole: Lacks the phenyldiazenyl group, making it less versatile in certain reactions.
4-Phenyl-1,2,3-triazole: Similar structure but different substitution pattern, leading to different chemical properties.
2-Phenyl-4-[(E)-phenyldiazenyl]-1,2,3-triazole: An isomer with a different arrangement of the diazenyl group.
Uniqueness
2-Phenyl-4-[(E)-phenyldiazenyl]-2H-1,2,3-triazole is unique due to the presence of both phenyl and phenyldiazenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
74119-57-6 |
|---|---|
Fórmula molecular |
C14H11N5 |
Peso molecular |
249.27 g/mol |
Nombre IUPAC |
phenyl-(2-phenyltriazol-4-yl)diazene |
InChI |
InChI=1S/C14H11N5/c1-3-7-12(8-4-1)16-17-14-11-15-19(18-14)13-9-5-2-6-10-13/h1-11H |
Clave InChI |
FOWABXHHYWXERM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N=NC2=NN(N=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


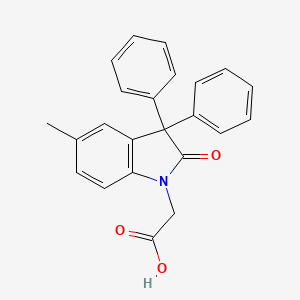
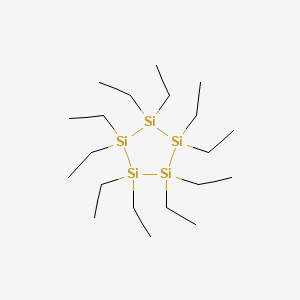
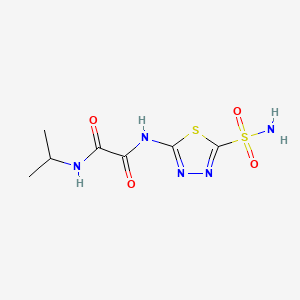



![N-[3-(Dimethylamino)-2,2-dimethylpropyl]-3-hydroxypropanamide](/img/structure/B14454851.png)


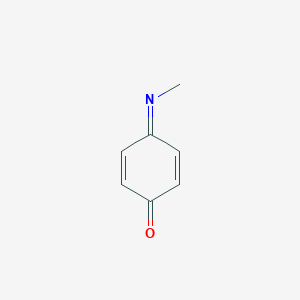
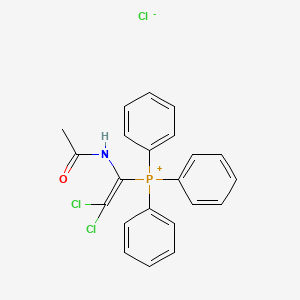
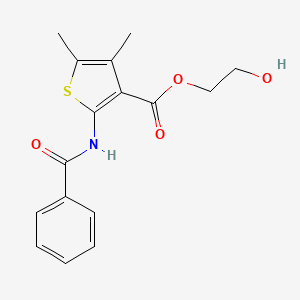
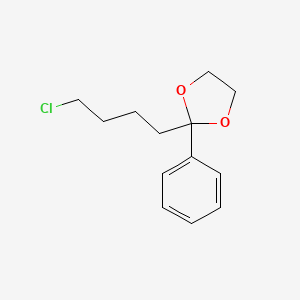
![6-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-triazolo[4,5-c]pyridin-4-one](/img/structure/B14454882.png)
